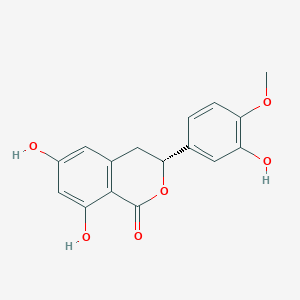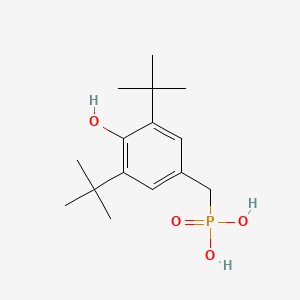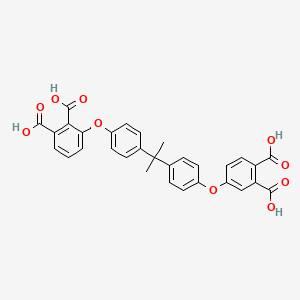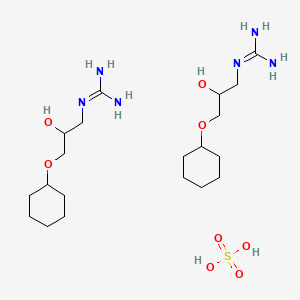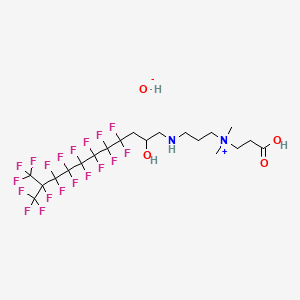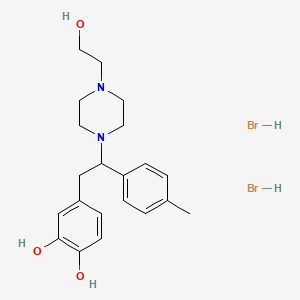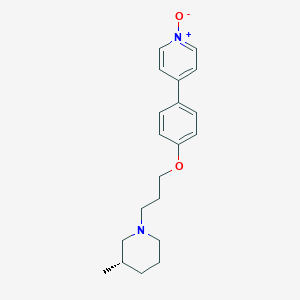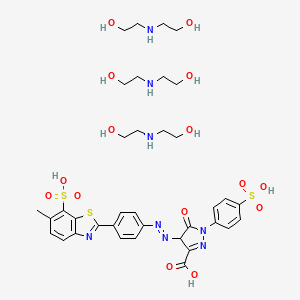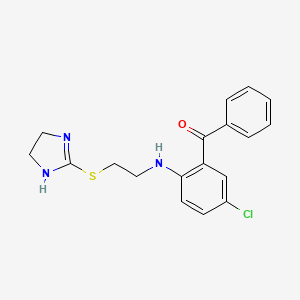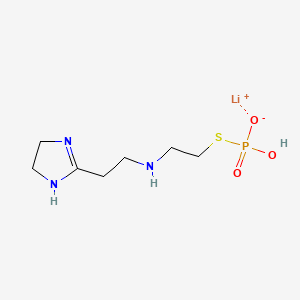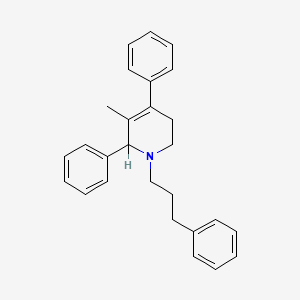
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine: is an organic compound belonging to the class of pyridines This compound is characterized by its complex structure, which includes multiple phenyl groups and a tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as β-ketoesters with ammonia or primary amines under acidic or basic conditions.
Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation reactions. This involves the reaction of the pyridine ring with benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrogenation: The tetrahydro form of the compound is obtained by hydrogenating the pyridine ring. This can be done using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Alkylation: The final step involves the introduction of the 3-phenylpropyl group through an alkylation reaction. This can be achieved by reacting the intermediate compound with a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its fully saturated form. Hydrogenation using metal catalysts is a typical method.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Reagents such as halogens and nitrating agents can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride.
Major Products Formed
Oxidation: Pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Fully saturated tetrahydropyridine derivatives.
Substitution: Phenyl-substituted derivatives with halogens, nitro groups, or other functional groups.
Aplicaciones Científicas De Investigación
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors. It may have applications in drug discovery and development.
Medicine: Investigated for its pharmacological properties. It may exhibit activity against certain diseases and conditions, making it a candidate for therapeutic development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the design of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic reactions and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,6-Tetrahydropyridine: A simpler analog with fewer phenyl groups.
1,3-Diphenyl-2-propylpyridine: Similar structure but lacks the tetrahydro form.
2,4-Diphenylpyridine: Lacks the tetrahydro and 3-phenylpropyl groups.
Uniqueness
1,2,5,6-Tetrahydro-2,4-diphenyl-3-methyl-1-(3-phenylpropyl)pyridine is unique due to its combination of multiple phenyl groups and a tetrahydropyridine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
89159-81-9 |
|---|---|
Fórmula molecular |
C27H29N |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
5-methyl-4,6-diphenyl-1-(3-phenylpropyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C27H29N/c1-22-26(24-15-7-3-8-16-24)19-21-28(27(22)25-17-9-4-10-18-25)20-11-14-23-12-5-2-6-13-23/h2-10,12-13,15-18,27H,11,14,19-21H2,1H3 |
Clave InChI |
UIXRABIRDDPMEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCN(C1C2=CC=CC=C2)CCCC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


